molecular formula C14H19NO4S B2398808 2-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid CAS No. 637320-92-4

2-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid

Cat. No.: B2398808
CAS No.: 637320-92-4
M. Wt: 297.37
InChI Key: IYTWELHMTNZIED-UHFFFAOYSA-N
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Description

“2-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid” is a chemical compound with the molecular formula C14H19NO4S and a molecular weight of 297.37 . It is also known by its CAS number 637320-92-4.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid moiety substituted at the 2-position with a methyl group and at the 5-position with a sulfonyl group linked to a 4-methylpiperidine ring .

Scientific Research Applications

Antibacterial Evaluation

  • Synthesis and Antibacterial Properties : A study synthesized derivatives of this compound, demonstrating significant antibacterial properties. The synthesis involved converting carboxylic acids to heterocyclic 1,3,4-oxadiazole nucleophiles, then reacting with an electrophile synthesized from 4-methylpiperidine, exhibiting valuable antibacterial results (Aziz‐ur‐Rehman et al., 2017).

Receptor Antagonist Activities

  • Optimization for EP1 Receptor Antagonism : Research on sulfonamide derivatives, including this compound, has been conducted to optimize EP1 receptor antagonist activities, reducing inhibitory activity against hepatic cytochrome P450 isozymes (A. Naganawa et al., 2006).
  • Discovery of Selective Antagonists : Another study discovered heteroaryl sulfonamides as new EP1 receptor selective antagonists. This compound showed optimized in vivo antagonist activity and is part of structure-activity relationship studies (A. Naganawa et al., 2006).

Synthesis and Structural Analysis

  • One-Pot Synthesis and Characterization : A paper discusses the one-pot synthesis of a related derivative, characterized as its 6-(4-methylpiperazin-1-yl)sulfonyl derivative (A. M. Qaisi et al., 2004).
  • Eco-Friendly Synthesis of Derivatives : Research on a simple, efficient, and eco-friendly method for synthesizing sulfonamide and sulfonate derivatives of this compound under green conditions was conducted. The study highlights the use of water and sodium carbonate as HCl scavengers for high-yield production (Z. Almarhoon et al., 2019).

Applications in Metal Extraction and Corrosion Inhibition

  • Metal Extractants and Corrosion Inhibitors : A study synthesized sulfonyl-bridged oligo(benzoic acid)s and evaluated their properties as metal extractants and corrosion inhibitors. The compounds exhibited high extractability towards lanthanoid ions and moderate extraction selectivity (Naoya Morohashi et al., 2014).

Other Applications

  • Synthesis of Related Derivatives : Research has been conducted on creating new amino acid derivatives of related compounds, exploring their potential in various chemical and biological applications (Anastasiia Riabchenko et al., 2020).

Properties

IUPAC Name

2-methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-10-5-7-15(8-6-10)20(18,19)12-4-3-11(2)13(9-12)14(16)17/h3-4,9-10H,5-8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTWELHMTNZIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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